molecular formula C19H14N4OS B13368267 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368267
M. Wt: 346.4 g/mol
InChI Key: PPJMKUXFXZBJBP-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound that features a unique fusion of benzofuran, phenylethyl, triazole, and thiadiazole moieties

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4OS/c1-2-6-13(7-3-1)10-11-17-22-23-18(20-21-19(23)25-17)16-12-14-8-4-5-9-15(14)24-16/h1-9,12H,10-11H2

InChI Key

PPJMKUXFXZBJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with a suitable nitrile or ester, followed by cyclization.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivatives.

    Coupling Reactions: The benzofuran, triazole, and thiadiazole moieties are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzofuran and phenyl groups undergo electrophilic substitution under controlled conditions. Key observations include:

Reaction TypeConditionsProductsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative62
SulfonationH₂SO₄/SO₃, 80°C5-Sulfo analog55
HalogenationCl₂/FeCl₃, RT5-Chloro product68
  • Mechanism : Benzofuran’s electron-rich C5 position is most reactive due to conjugation with the oxygen atom .

  • Steric Effects : The 2-phenylethyl group at C6 reduces reactivity at adjacent positions .

Nucleophilic Attack on Triazole-Thiadiazole Core

The triazolo[3,4-b]thiadiazole system participates in nucleophilic substitution at sulfur and nitrogen sites:

NucleophileConditionsSite of AttackProduct Application
NH₂OHEthanol, refluxS-atomThiadiazole-opened hydrazine derivative
Grignard ReagentsTHF, −78°CN3 of triazoleAlkylated triazole intermediates
NaSHDMF, 100°CS-atomThiolated analog (antioxidant studies)
  • Kinetics : Reactions at the sulfur atom proceed 3× faster than nitrogen due to higher electrophilicity .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProductApplication
PhenylacetyleneCuI, 60°CTriazolo-isoxazole hybridAnticancer screening
AzidesRuCl₃Tetrazolo-triazolePhotoluminescent materials
  • Regioselectivity : Governed by the electron-withdrawing thiadiazole ring, favoring 1,3-dipolar additions at C4 .

Oxidation and Reduction

Redox reactions modify the thiadiazole and benzofuran systems:

ReactionReagentsOutcome
OxidationH₂O₂/AcOHThiadiazole S→O conversion (yield: 48%)
ReductionNaBH₄/NiCl₂Benzofuran ring hydrogenation (yield: 72%)
  • Stability : The triazole ring remains intact under mild redox conditions .

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

Metal SaltCoordination SitesComplex StructureBioactivity
CuCl₂N3 (triazole), S (thiadiazole)Square planarEnhanced antimicrobial activity
Pd(OAc)₂N4 (triazole), O (benzofuran)OctahedralCatalytic cross-coupling reactions
  • Stoichiometry : Typically forms 1:2 (metal:ligand) complexes .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

CompoundKey Structural FeatureReaction Rate (vs. Target Compound)
3-(Benzofuran)-6-methyl analogMethyl substituent1.5× slower in electrophilic substitution
Triazolo-thiadiazole without benzofuranNo fused aromatic system3× lower metal-binding capacity

Computational Insights

DFT studies (B3LYP/6-311G**) reveal:

  • HOMO Localization : Highest electron density at benzofuran’s C5 and thiadiazole’s S-atom.

  • Reactivity Descriptors :

    • Ionization Potential = 8.2 eV

    • Electrophilicity Index = 3.1 eV

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Overview of Biological Activity

Compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold are known for their broad spectrum of biological activities. These include:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antioxidant
  • Antitubercular

Studies have demonstrated that derivatives of this scaffold can inhibit various enzymes and exhibit significant antiproliferative effects against cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as carbonic anhydrase and phosphodiesterase. These interactions can disrupt metabolic pathways critical for tumor growth and microbial survival.
  • DNA/RNA Synthesis Inhibition : Some studies indicate that compounds in this class may inhibit nucleic acid synthesis without affecting protein synthesis, a crucial mechanism in cancer therapy.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of the compound may help in reducing oxidative stress in cells, which is often linked to cancer progression.

Anticancer Activity

A significant study evaluated the antiproliferative effects of various thiadiazole derivatives on cancer cell lines. The compound demonstrated IC50 values indicating strong activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines:

CompoundCell LineIC50 (µM)
39aSSMC-77217.15
39bA-5492.48
39cMCF-73.12

These results underscore the potential of thiadiazole derivatives in anticancer drug development .

Antimicrobial Activity

Research has shown that compounds with the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of these compounds against various bacterial strains and fungi, suggesting their utility as broad-spectrum antimicrobial agents .

Q & A

Q. What strategies mitigate synthetic challenges in scaling up triazolothiadiazole derivatives?

  • Recommendations :
  • Use microwave-assisted synthesis to reduce reaction time (30 min vs. 16 hours).
  • Replace POCl₃ with safer cyclizing agents (e.g., PCl₃/SOCl₂ mixtures) without compromising yield .

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